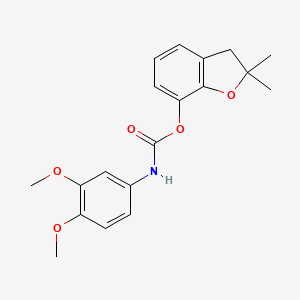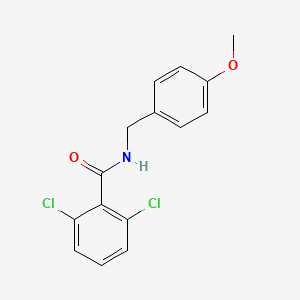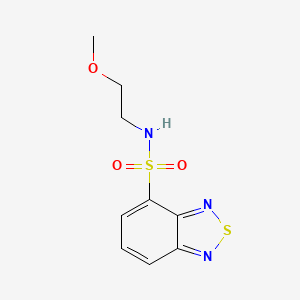![molecular formula C21H24O8S2 B6030129 dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate](/img/structure/B6030129.png)
dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate, also known as MDPS, is a chemical compound used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. MDPS is a sulfonate ester that contains two phenylsulfonyl groups and two ester groups. It has a molecular weight of 546.64 g/mol and a melting point of 102-104°C.
Mécanisme D'action
The mechanism of action of dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate is not fully understood, but it is believed to involve the formation of covalent bonds with other molecules. This compound contains two reactive ester groups that can react with nucleophiles such as amino acids and proteins. This covalent bonding can lead to crosslinking of polymers or modification of proteins, which can alter their properties and functions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. However, its effects on living organisms are not well studied. This compound has been shown to crosslink proteins and alter their functions, which could potentially have negative effects on biological systems. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized in large quantities. This compound is also a versatile reagent that can be used in a variety of applications, including as a crosslinking agent for polymers and proteins. However, this compound also has limitations. It can be difficult to purify and handle due to its high reactivity, and its effects on biological systems are not well understood.
Orientations Futures
There are several future directions for research on dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate. One potential area of research is the development of new drug delivery systems using this compound. This compound has been shown to enhance the solubility and bioavailability of certain drugs, and further research could lead to the development of more effective drug delivery systems. Another area of research is the use of this compound as a crosslinking agent for biomaterials. This compound has been shown to crosslink proteins and alter their properties, and further research could lead to the development of new biomaterials with improved properties.
Méthodes De Synthèse
The synthesis of dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate involves the reaction of 4,4'-dichlorodiphenylsulfone with diethyl malonate in the presence of sodium ethoxide. The resulting product is then treated with methyl iodide to yield this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Applications De Recherche Scientifique
Dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate has been used in various scientific research applications, including as a crosslinking agent for polymers, a stabilizer for polymeric membranes, and a reagent for the synthesis of novel organic compounds. This compound has also been investigated for its potential use in drug delivery systems, as it has been shown to enhance the solubility and bioavailability of certain drugs.
Propriétés
IUPAC Name |
methyl 3-[4-[[4-(3-methoxy-3-oxopropyl)sulfonylphenyl]methyl]phenyl]sulfonylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8S2/c1-28-20(22)11-13-30(24,25)18-7-3-16(4-8-18)15-17-5-9-19(10-6-17)31(26,27)14-12-21(23)29-2/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZULYGNGXWAIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)S(=O)(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B6030047.png)
![N-{2-[(2-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6030056.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6030065.png)


![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6030091.png)

![N-({1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B6030103.png)
![N~2~-benzyl-N~1~-(2,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6030111.png)

![2-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6030142.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B6030146.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6030152.png)
![2-[(2-oxo-2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6030153.png)